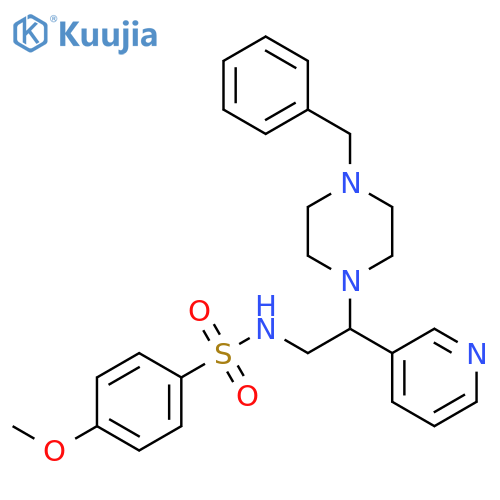

Cas no 863558-71-8 (N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide)

863558-71-8 structure

商品名:N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide

N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 4-methoxy-N-[2-[4-(phenylmethyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-

- MLS001201603

- HMS2968N18

- N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide

- N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxybenzenesulfonamide

- 863558-71-8

- F0688-0035

- CHEMBL1531936

- VU0488685-1

- N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide

- SMR000806105

- AKOS024596873

- N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide

-

- インチ: 1S/C25H30N4O3S/c1-32-23-9-11-24(12-10-23)33(30,31)27-19-25(22-8-5-13-26-18-22)29-16-14-28(15-17-29)20-21-6-3-2-4-7-21/h2-13,18,25,27H,14-17,19-20H2,1H3

- InChIKey: JOJZDVLGOJWEHZ-UHFFFAOYSA-N

- ほほえんだ: C1(S(NCC(N2CCN(CC3=CC=CC=C3)CC2)C2=CC=CN=C2)(=O)=O)=CC=C(OC)C=C1

計算された属性

- せいみつぶんしりょう: 466.20386201g/mol

- どういたいしつりょう: 466.20386201g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 33

- 回転可能化学結合数: 9

- 複雑さ: 664

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0688-0035-2μmol |

N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide |

863558-71-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0688-0035-5μmol |

N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide |

863558-71-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0688-0035-2mg |

N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide |

863558-71-8 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0688-0035-5mg |

N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide |

863558-71-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0688-0035-4mg |

N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide |

863558-71-8 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0688-0035-3mg |

N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide |

863558-71-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0688-0035-1mg |

N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide |

863558-71-8 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide 関連文献

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

863558-71-8 (N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide) 関連製品

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量